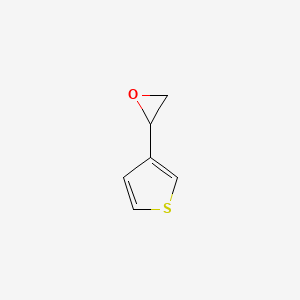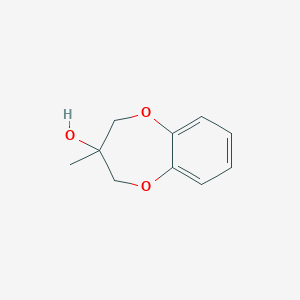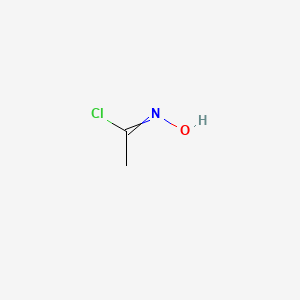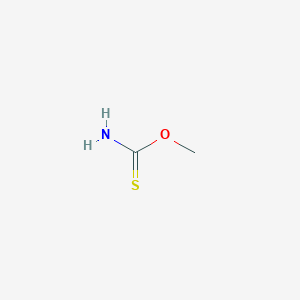
(4-Bromobutyl)trimethylammonium bromide
Übersicht
Beschreibung
“(4-Bromobutyl)trimethylammonium bromide” is a chemical compound with the molecular formula C7H17BrN. Br and a molecular weight of 275.02 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of a 1,4-dibromoalkane with trimethylamine in THF at room temperature . This reaction precipitates the corresponding (a-bromoalky1)trimethylammonium bromide to cleanly form the mono-substituted product in the absence of the bis-quat salt .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromobutyl group attached to a trimethylammonium group . The compound has a molecular formula of C7H17BrN. Br and a molecular weight of 275.02 .Chemical Reactions Analysis
“(4-Bromobutyl)triphenylphosphonium bromide” is involved in several chemical reactions, including azidification, C-H activation, β-elimination to produce an eight-membered ring system, 1,3-dipolar cycloaddition of azides onto alkenes, and stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes .Physical And Chemical Properties Analysis
“this compound” shares many of the attributes of the butyl polymer molecule, including physical strength, low permeability, and resistance to shock, weather, and aging .Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation
- Synthesis Methodology : The preparation of 4-bromobutyltrimethylammonium bromide involves reacting 1,4-dibromobutane with trimethylamine. The product is then separated and purified, confirmed by elemental analysis, IR, and NMR techniques (Shi Zuoqing, 2006).
Applications in Plant Growth and Agriculture
- Plant Growth Substances : Compounds structurally related to quaternary ammonium cations, such as (4-Bromobutyl)trimethylammonium bromide, have been explored for their effects on plant growth, specifically in wheat. These substances can induce a reduction in plant height and increase in stem diameter (N. Tolbert, 1960).
Chemical and Physical Properties
- Ligand Exchange in Nanoparticles : A study shows that the ligand exchange method using cetyl trimethylammonium bromide/chloride stabilizes gold nanoparticles. This process preserves particle size, shape, and colloidal stability (Melissa R. Dewi et al., 2014).
- Interaction with α-amylase : The interaction of cetyl trimethylammonium bromide with α-amylase from Bacillus subtilis has been investigated, revealing insights into protein-surfactant interactions (A. Bordbar et al., 2005).
Biomedical Applications
- Protein Folding and Stability : Alkyl trimethylammonium bromides, which are structurally similar to this compound, have been studied for their effects on the folding and stability of proteins, such as cytochrome c. These studies help in understanding protein folding and stability in various conditions (J. Chamani & A. Moosavi-Movahedi, 2006).
Environmental Applications
- Oil Wastewater Treatment : In a study, tetradecyl trimethylammonium bromide, a compound similar to this compound, was used to modify sepiolite for the removal of emulsified oil from wastewater, demonstrating its potential in water treatment technologies (Yunfei Li et al., 2018).
Safety and Hazards
“(4-Bromobutyl)triphenylphosphonium bromide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved include a study on the synthesis of bromobutyl rubbers and a safety data sheet for "(4-Bromobutyl)triphenylphosphonium bromide" . These papers provide valuable information on the synthesis, properties, and safety considerations of “(4-Bromobutyl)trimethylammonium bromide”.
Eigenschaften
IUPAC Name |
4-bromobutyl(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BrN.BrH/c1-9(2,3)7-5-4-6-8;/h4-7H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJDSWJSPZYNR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCBr.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570056 | |
| Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6875-49-6 | |
| Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
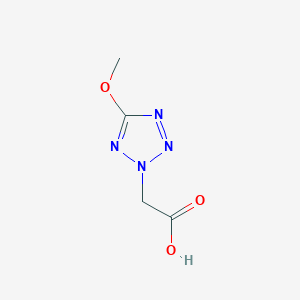
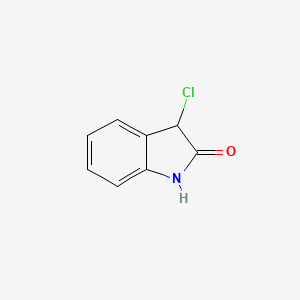
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane;3-methylidene-6-propan-2-ylcyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B3055994.png)
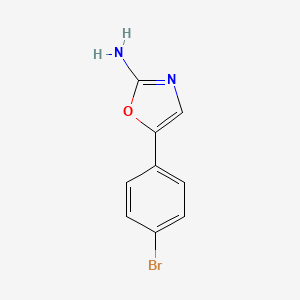
![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)
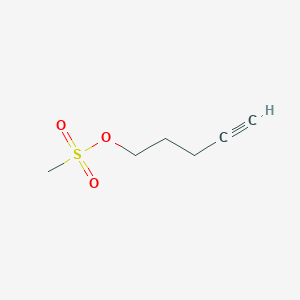
![1-Propanol, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B3056002.png)
